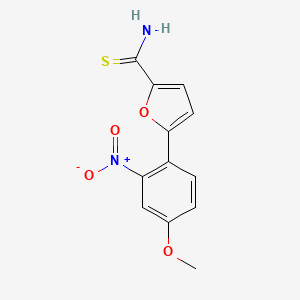
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound features a tetrahydrofuran ring, a hydroxy group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable dioxane derivative under acid-catalyzed conditions. The reaction is carried out at elevated temperatures, often around 75°C, for a few hours . The product is then purified through recrystallization from an ethanol-water mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in inhibiting protein catabolism and enhancing muscle strength.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular pathways:
Antioxidant Activity: It interacts with free radicals, neutralizing them and preventing oxidative damage.
Protein Catabolism Inhibition: It modulates the expression of genes involved in protein metabolism, thereby reducing protein breakdown.
Muscle Strength Enhancement: It influences muscle function by affecting glucose and lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Ferulic Acid: Shares the methoxyphenyl group and exhibits antioxidant properties.
Esculetin: Contains a similar hydroxy group and is known for its biological activities.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H12O6 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O6/c1-17-9-4-6(2-3-8(9)13)11-7(12(15)16)5-10(14)18-11/h2-4,7,11,13H,5H2,1H3,(H,15,16) |
Clave InChI |
GCHAZABUIJYWGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(CC(=O)O2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


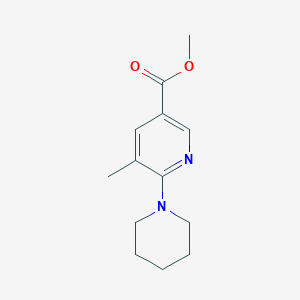
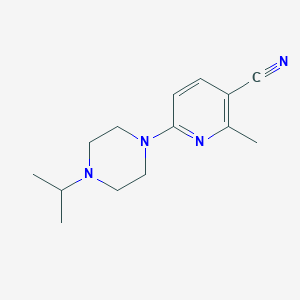
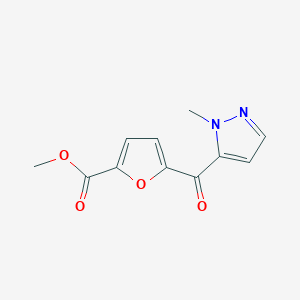
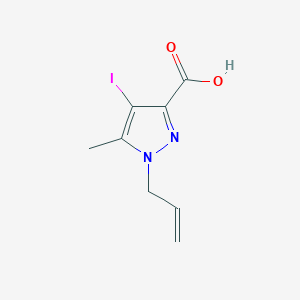
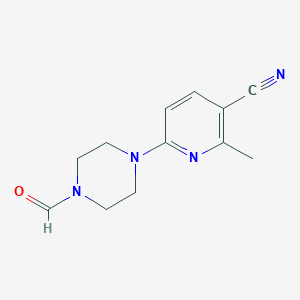
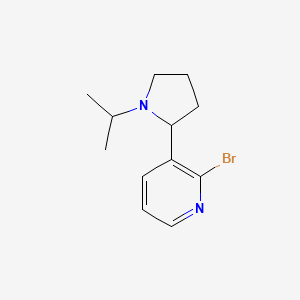
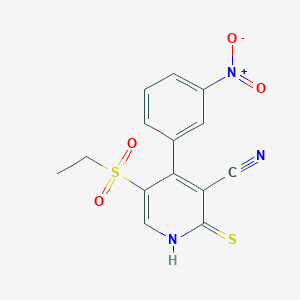
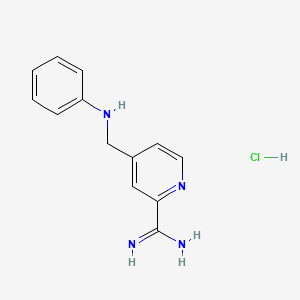
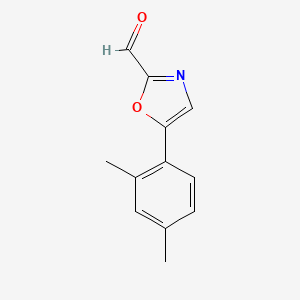
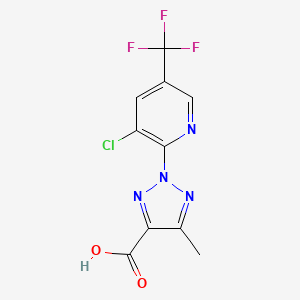
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)

![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
